molecular formula C6H8ClNO B2384359 5-(Chloromethyl)-2-ethyl-1,3-oxazole CAS No. 1206977-45-8

5-(Chloromethyl)-2-ethyl-1,3-oxazole

Cat. No.: B2384359
CAS No.: 1206977-45-8
M. Wt: 145.59
InChI Key: ZAVAOBPUBGIMRW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-ethyl-1,3-oxazole is a heterocyclic organic compound that features an oxazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-ethyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of immobilized catalysts can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-ethyl-1,3-oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Various substituted oxazoles depending on the nucleophile used.

    Oxidation Products: Oxazole derivatives with oxidized functional groups.

    Reduction Products: Methyl-substituted oxazoles.

Scientific Research Applications

5-(Chloromethyl)-2-ethyl-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its reactive functional groups.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-ethyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can inhibit enzyme activities or disrupt cellular processes, leading to its biological effects. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methyl-1,3-oxazole
  • 5-(Chloromethyl)-2-phenyl-1,3-oxazole
  • 5-(Chloromethyl)-2-isopropyl-1,3-oxazole

Uniqueness

5-(Chloromethyl)-2-ethyl-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloromethyl and ethyl groups allows for versatile chemical modifications and enhances its reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

5-(chloromethyl)-2-ethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO/c1-2-6-8-4-5(3-7)9-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVAOBPUBGIMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206977-45-8
Record name 5-(chloromethyl)-2-ethyl-1,3-oxazole
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